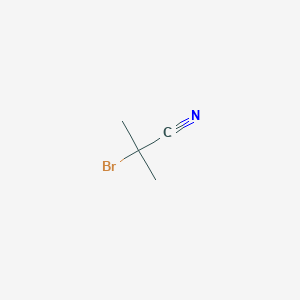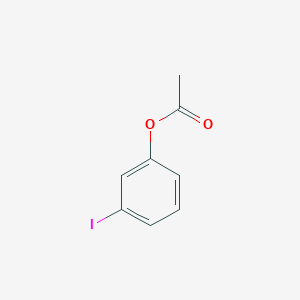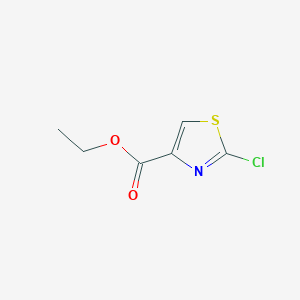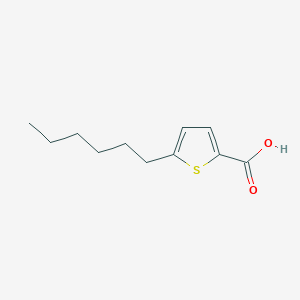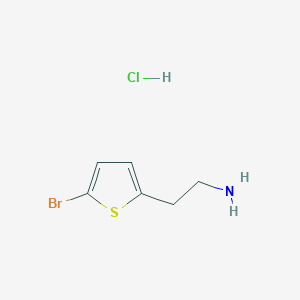
(1,2,2,2-Tetrafluoroethyl)benzene
Übersicht
Beschreibung
(1,2,2,2-Tetrafluoroethyl)benzene is an organic compound with the molecular formula C8H6F4. It is characterized by the presence of a benzene ring substituted with a tetrafluoroethyl group. This compound is primarily used in research settings and has various applications in chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2,2-Tetrafluoroethyl)benzene typically involves the reaction of benzene with tetrafluoroethylene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and catalysts is crucial to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2,2,2-Tetrafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluoro-substituted benzoic acids.
Reduction: Reduction reactions can convert the tetrafluoroethyl group to less fluorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tetrafluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions include fluoro-substituted benzoic acids, partially fluorinated benzene derivatives, and various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
(1,2,2,2-Tetrafluoroethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Wirkmechanismus
The mechanism by which (1,2,2,2-Tetrafluoroethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but contains an ether linkage instead of a direct carbon-carbon bond.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group and an ether linkage, offering different reactivity and applications.
Uniqueness: (1,2,2,2-Tetrafluoroethyl)benzene is unique due to its direct tetrafluoroethyl substitution on the benzene ring, which imparts distinct chemical and physical properties. This makes it valuable in specific research and industrial applications where such properties are desired .
Eigenschaften
IUPAC Name |
1,2,2,2-tetrafluoroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSIHMDPAMKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528357 | |
| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56424-23-8 | |
| Record name | (1,2,2,2-Tetrafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


